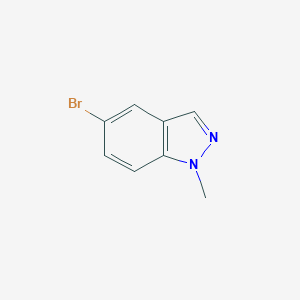![molecular formula C6H6N4S4 B109498 2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole CAS No. 66666-63-5](/img/structure/B109498.png)
2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole is a compound that has gained attention in scientific research due to its potential applications in various fields. It is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole is not fully understood. However, studies have suggested that it may act by inhibiting certain enzymes or proteins that are involved in the growth and proliferation of cancer cells or microorganisms.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole has biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and microorganisms. It has also been shown to have antioxidant properties that can protect cells from oxidative damage.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole in lab experiments is that it is relatively easy to synthesize. Another advantage is that it has potential applications in various fields of scientific research. One limitation is that its mechanism of action is not fully understood, which makes it difficult to predict its effects on living organisms.
Orientations Futures
There are several future directions for the study of 2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole. One direction is to further study its mechanism of action to understand how it inhibits the growth of cancer cells and microorganisms. Another direction is to study its potential use in the development of new drugs for the treatment of various diseases. Additionally, studies can be conducted to determine its toxicity and safety profile in living organisms.
Applications De Recherche Scientifique
2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole has potential applications in various fields of scientific research. It has been studied for its antitumor, antimicrobial, and antioxidant properties. It has also been studied for its potential use in the development of new drugs for the treatment of various diseases.
Propriétés
Numéro CAS |
66666-63-5 |
|---|---|
Nom du produit |
2-Methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole |
Formule moléculaire |
C6H6N4S4 |
Poids moléculaire |
262.4 g/mol |
Nom IUPAC |
2-methyl-5-[(5-methyl-1,3,4-thiadiazol-2-yl)disulfanyl]-1,3,4-thiadiazole |
InChI |
InChI=1S/C6H6N4S4/c1-3-7-9-5(11-3)13-14-6-10-8-4(2)12-6/h1-2H3 |
Clé InChI |
CFDOAGIWWJVBSV-UHFFFAOYSA-N |
SMILES |
CC1=NN=C(S1)SSC2=NN=C(S2)C |
SMILES canonique |
CC1=NN=C(S1)SSC2=NN=C(S2)C |
Synonymes |
1,2-Bis(5-methyl-1,3,4-thiadiazol-2-yl)disulfane; |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

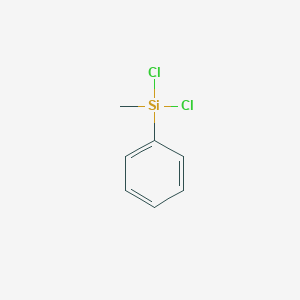
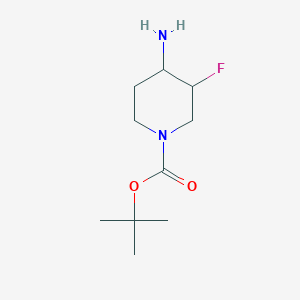
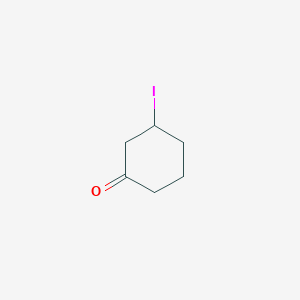
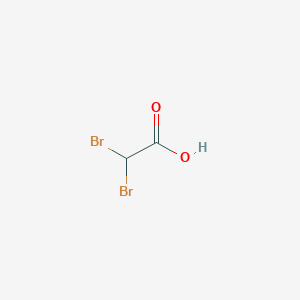
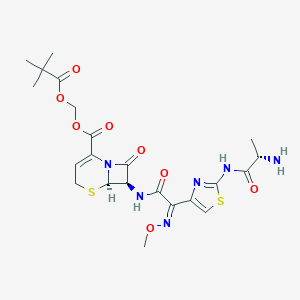
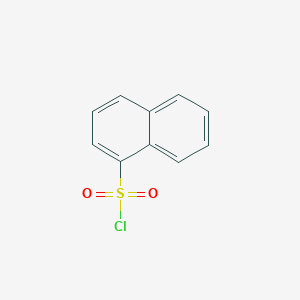
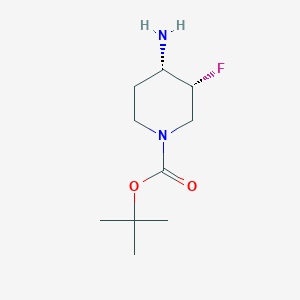
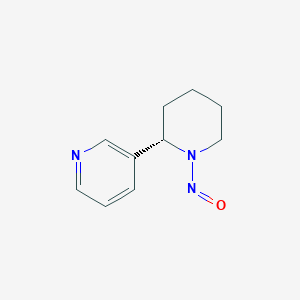
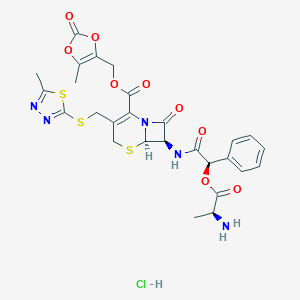
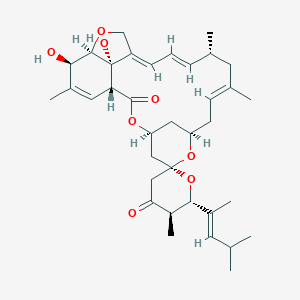
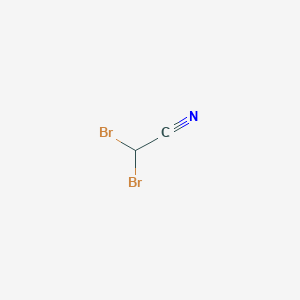
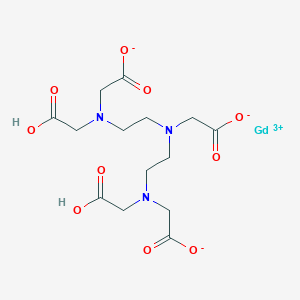
![(E)-3-[4-(methylsulfamoyl)phenyl]prop-2-enoic Acid](/img/structure/B109458.png)
